molecular formula C12H27O4P B12720194 Dibutyl 2-methylpropyl phosphate CAS No. 7242-57-1

Dibutyl 2-methylpropyl phosphate

Cat. No.: B12720194
CAS No.: 7242-57-1
M. Wt: 266.31 g/mol
InChI Key: UQLOARBXUOQVSM-UHFFFAOYSA-N
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Description

Dibutyl 2-methylpropyl phosphate is an organophosphate compound with the molecular formula C12H27O4P. It is a colorless to pale yellow liquid that is slightly soluble in water and miscible with alcohol. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2-methylpropyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and 2-methylpropanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-methylpropyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.

    Oxidation: It can undergo oxidation reactions to form phosphate esters with higher oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Phosphoric acid and butanol or 2-methylpropanol.

    Oxidation: Phosphate esters with higher oxidation states.

    Substitution: Various substituted phosphate esters depending on the nucleophile used.

Scientific Research Applications

Dibutyl 2-methylpropyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl 2-methylpropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A commonly used plasticizer with similar ester functional groups.

    Diisobutyl phthalate: Another plasticizer with similar chemical properties but different alkyl groups.

    Tri-n-butyl phosphate: A related organophosphate compound used as a solvent and plasticizer.

Uniqueness

Dibutyl 2-methylpropyl phosphate is unique due to its specific combination of butyl and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7242-57-1

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

dibutyl 2-methylpropyl phosphate

InChI

InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3

InChI Key

UQLOARBXUOQVSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OCC(C)C

Origin of Product

United States

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